2-Bromo-4-ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethynylaniline is an organic compound with the molecular formula C8H6BrN It is a derivative of aniline, where the bromine atom is substituted at the second position and an ethynyl group is substituted at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction, where 4-ethynylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in solvents like tetrahydrofuran (THF) or acetonitrile (CH3CN) are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenes, or ethers.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Products include quinones, amines, or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-ethynylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials such as polymers, dyes, and electronic components
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding interactions, influencing the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the ethynyl group, making it less versatile in coupling reactions.
4-Ethynylaniline: Lacks the bromine atom, limiting its reactivity in substitution reactions.
2-Iodo-4-ethynylaniline: Similar structure but with iodine instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
2-Bromo-4-ethynylaniline is unique due to the presence of both bromine and ethynyl groups, which provide a combination of reactivity and versatility in various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2-bromo-4-ethynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDFDAOJIJTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.